

# Spectroscopic and Structural Elucidation of Mniopetal C: A Technical Overview

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## Compound of Interest

Compound Name: *Mniopetal C*

Cat. No.: *B15565476*

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This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Mniopetal C**, a drimane-type sesquiterpenoid. **Mniopetal C** is part of a family of natural products, Mniopetals A-F, isolated from the Basidiomycete fungus *Mniopetalum* sp. 87256.[1] These compounds have garnered significant interest from the scientific community due to their notable biological activities, particularly as inhibitors of HIV-1 reverse transcriptase.[1] This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and antiviral research.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool in the characterization of novel natural products, providing a precise determination of the molecular formula. For **Mniopetal C**, the molecular formula has been established as C<sub>23</sub>H<sub>34</sub>O<sub>8</sub>. While the primary literature would contain the specific experimental values, the table below outlines the expected data presentation for HRMS analysis.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Calculated Mass
ESI+	[M+H] <sup>+</sup> , [M+Na] <sup>+</sup>	C <sub>23</sub> H <sub>34</sub> O <sub>8</sub>	438.2254

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of **Mniopetal C** were elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include <sup>1</sup>H NMR, <sup>13</sup>C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). While the specific chemical shifts and coupling constants for **Mniopetal C** are contained within the primary research article, the following tables illustrate the standard format for presenting such data.

### <sup>13</sup>C NMR Data of **Mniopetal C**

Position	Chemical Shift (δ) ppm	Carbon Type
Data from primary literature		

### <sup>1</sup>H NMR Data of **Mniopetal C**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data from primary literature			

## Experimental Protocols

The isolation and purification of **Mniopetal C** from the fermentation broth of *Mniopetalum* sp. 87256 involves a multi-step process utilizing various chromatographic techniques. The general workflow is outlined below.

## Fermentation and Extraction

The producing organism, *Mniopetalum* sp. 87256, is cultivated in a suitable liquid medium under controlled conditions to promote the production of the target secondary metabolites. Following an adequate incubation period, the fungal mycelium is separated from the culture broth. The **Mniopetal** compounds are then extracted from both the mycelium and the culture filtrate using organic solvents such as ethyl acetate.

## Chromatographic Purification

The crude extract obtained from the extraction process is subjected to a series of chromatographic separations to isolate the individual **Mniopetal** compounds. This typically involves:

- **Silica Gel Column Chromatography:** The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Mniopetal C** are then further purified using reversed-phase HPLC to yield the pure compound.

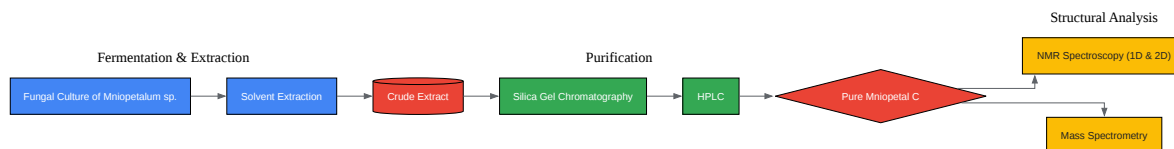
## Spectroscopic Analysis

The structural elucidation of the purified **Mniopetal C** is achieved through the following spectroscopic methods:

- **Mass Spectrometry:** High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) to determine the exact mass and elemental composition.
- **NMR Spectroscopy:** 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field spectrometer using a deuterated solvent. Chemical shifts are reported in parts per million (ppm).

## Visualizing the Workflow

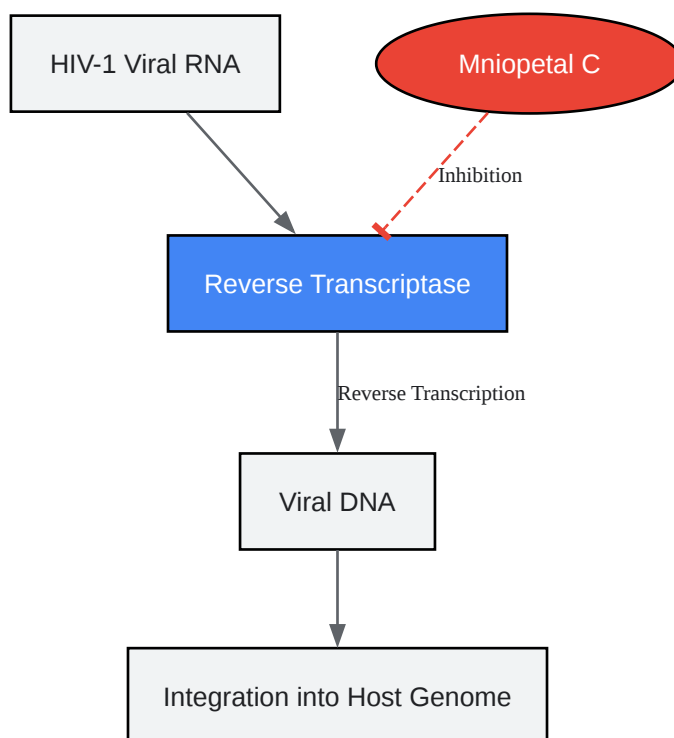
The logical progression from fungal culture to the structural elucidation of **Mniopetal C** can be visualized as a streamlined workflow.



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Figure 1: Experimental workflow for the isolation and characterization of **Mniopetal C**.

As **Mniopetal C** is an inhibitor of HIV-1 reverse transcriptase, its mechanism of action falls within the broader context of antiretroviral drug action. The following diagram illustrates the logical relationship of this inhibition.



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Figure 2: Inhibition of HIV-1 reverse transcription by **Mniopetal C**.

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## References

- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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